molecular formula C9H6F4O2 B1409084 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1588507-91-8

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1409084
CAS No.: 1588507-91-8
M. Wt: 222.14 g/mol
InChI Key: KOMVKPZSNSWJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoroethoxy group at the 4-position

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

    Etherification: The 2-fluorobenzaldehyde undergoes an etherification reaction with 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The fluoro and trifluoroethoxy substituents can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    4-(2,2,2-Trifluoroethoxy)benzaldehyde: Lacks the fluoro substitution at the 2-position.

    2-Fluoro-4-(trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

Uniqueness

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both fluoro and trifluoroethoxy substituents, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVKPZSNSWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.